![molecular formula C8H12ClNO2S B2891179 4-Amino-4-thiophen-2-ylbutanoic acid;hydrochloride CAS No. 2411194-56-2](/img/structure/B2891179.png)
4-Amino-4-thiophen-2-ylbutanoic acid;hydrochloride
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Description
“4-Amino-4-thiophen-2-ylbutanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2411194-56-2 . It has a molecular weight of 221.71 . The IUPAC name for this compound is 4-amino-4-(thiophen-2-yl)butanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2S.ClH/c9-6(3-4-8(10)11)7-2-1-5-12-7;/h1-2,5-6H,3-4,9H2,(H,10,11);1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis
The compound, being a derivative of amino acid, could be used in various chemical synthesis processes . It could serve as a building block in the synthesis of more complex molecules .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials. Its unique structure could contribute to the properties of the resulting materials .
Chromatography
Given its unique structure, this compound could potentially be used in chromatography as a stationary phase or as a part of the mobile phase .
Drug Design
Enantiomerically pure derivatives of amino acids are in great demand as bioisosteres in drug design . This compound, being a derivative of amino acid, could potentially be used in the design of new drugs .
Asymmetric Synthesis
This compound could potentially be used in asymmetric synthesis, a method used to preferentially form one enantiomer of a chiral molecule .
Nitrogen Deletion in Organic Molecules
There’s a possibility that this compound could be used in the process of nitrogen deletion in organic molecules, a method developed by Prof. Levin and co-workers from the University of Chicago .
properties
IUPAC Name |
4-amino-4-thiophen-2-ylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6(3-4-8(10)11)7-2-1-5-12-7;/h1-2,5-6H,3-4,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGAMNVPYVKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-thiophen-2-ylbutanoic acid;hydrochloride |
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